Methyl 4-chloro-4-oxobutanoate

Description

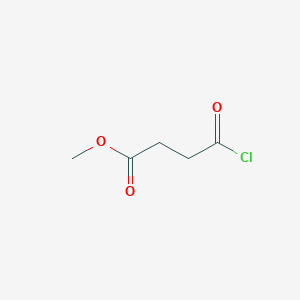

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXOJMOGPYFZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061728 | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1490-25-1 | |

| Record name | Methyl succinyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1490-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001490251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1490-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-4-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloro-4-oxobutanoate (CAS: 1490-25-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Methyl 4-chloro-4-oxobutanoate. The information is curated to support research and development activities in the chemical and pharmaceutical sciences.

Core Properties and Specifications

This compound, with the CAS number 1490-25-1, is a reactive chemical intermediate.[1][2] Its utility in organic synthesis stems from the presence of two reactive functional groups: a methyl ester and an acyl chloride.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1490-25-1 | [1][2] |

| Molecular Formula | C₅H₇ClO₃ | [1][2] |

| Molecular Weight | 150.56 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 58-65 °C at 3 mmHg | [1][4] |

| Density | 1.223 - 1.230 g/mL at 20-25 °C | [1][4] |

| Refractive Index (n20/D) | 1.44 | [1][4] |

| Flash Point | 74 °C (165 °F) - closed cup | [4] |

| EINECS Number | 216-077-0 | [2] |

| Beilstein Registry Number | 970397 | [1] |

| Synonyms | Methyl succinyl chloride, 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride | [1][3] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of mono-methyl succinate (B1194679) with oxalyl chloride.[5]

Materials:

-

Mono-methyl succinate (2.0 g)

-

Oxalyl chloride (3.9 g)

-

Dichloromethane (15 mL)

-

N,N-dimethylformamide (DMF, 1-2 drops, catalytic)

-

Single-neck round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Apparatus for concentration under reduced pressure (e.g., rotary evaporator)

Procedure:

-

In a single-neck round-bottom flask, dissolve 2.0 g of mono-methyl succinate in 15 mL of methylene (B1212753) chloride.

-

With stirring, add 3.9 g of oxalyl chloride dropwise to the solution.

-

Add 1-2 drops of N,N-dimethylformamide to the reaction mixture.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

After the reaction is complete, concentrate the reaction liquid under reduced pressure to yield the crude product. This procedure has been reported to yield approximately 2.1 g (91.3%) of this compound.[5]

Purification

Purification of the crude product is typically achieved through vacuum distillation. Given the boiling point of 58-65 °C at 3 mmHg, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.

Procedure:

-

Set up a standard vacuum distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Carefully apply vacuum and heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point and pressure.

Chemical Reactivity and Applications in Synthesis

The high reactivity of the acyl chloride functional group makes this compound a versatile reagent in organic synthesis, particularly in the construction of more complex molecules for pharmaceuticals and agrochemicals. It serves as a key intermediate in various chemical reactions.

Caption: Reactivity of this compound.

Potential Biological Relevance

Direct biological signaling pathways for this compound are not well-documented. However, its structural similarity to succinate, a key metabolic intermediate, suggests a potential for interaction with metabolic pathways. Succinate is a central component of the citric acid (TCA) cycle, a fundamental process for cellular energy production.[6]

The introduction of a molecule like this compound or its derivatives could theoretically influence cellular metabolism. For instance, it could act as a precursor to succinate or related metabolites, or potentially interfere with enzymes involved in the TCA cycle.

Caption: Potential interaction with the Citric Acid Cycle.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from moisture, as it is water-reactive.

This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the product's suitability for any particular purpose. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. 4-クロロ-4-オキソ酪酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Methyl 4-Chloro-4-oxobutyrate | 1490-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-クロロ-4-オキソ酪酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

physical and chemical properties of Methyl succinyl chloride

An In-depth Technical Guide to Methyl Succinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Methyl succinyl chloride (CAS No. 1490-25-1), also known by its IUPAC name methyl 4-chloro-4-oxobutanoate, is a bifunctional chemical reagent of significant interest in organic synthesis. Its structure, which incorporates both a highly reactive acyl chloride and a less reactive methyl ester, makes it a versatile building block for the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and use, and key safety information.

Chemical Identity and Structure

Methyl succinyl chloride is a derivative of succinic acid where one carboxylic acid group is converted to a methyl ester and the other to an acyl chloride.[1] This dual functionality allows for selective chemical transformations.[2]

| Identifier | Value | Reference |

| CAS Number | 1490-25-1 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride | [1] |

| Molecular Formula | C₅H₇ClO₃ | [1] |

| Molecular Weight | 150.56 g/mol | [1] |

| SMILES | COC(=O)CCC(Cl)=O | |

| InChI Key | SRXOJMOGPYFZKC-UHFFFAOYSA-N |

Physical Properties

Methyl succinyl chloride is a combustible, colorless to pale yellow liquid with a pungent odor.[1] It is sensitive to moisture and should be handled with care. The key physical properties are summarized below.

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 58-65 °C at 3 mmHg | |

| Density | 1.223 g/mL at 25 °C | |

| Refractive Index | n20/D 1.44 | |

| Flash Point | 74 °C (165.2 °F) - closed cup | |

| Solubility | No quantitative data available; reacts violently with water. Expected to be soluble in aprotic organic solvents like dichloromethane (B109758) and THF. |

Chemical Properties and Reactivity

The chemical behavior of methyl succinyl chloride is dominated by the high reactivity of the acyl chloride group, which is an excellent electrophile.[2]

Nucleophilic Acyl Substitution

The primary reaction pathway for methyl succinyl chloride is nucleophilic acyl substitution.[2] The acyl chloride group readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group. The methyl ester at the other end of the molecule is significantly less reactive, allowing for selective acylation.[2]

Friedel-Crafts Acylation

Methyl succinyl chloride is an effective reagent in Friedel-Crafts acylation reactions to introduce the 3-(methoxycarbonyl)propanoyl group onto an aromatic ring.[3] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion.[3][4] The resulting aryl ketone is a valuable intermediate for the synthesis of pharmaceuticals and other complex organic molecules.

Sensitivity and Incompatibilities

Methyl succinyl chloride is highly sensitive to moisture and reacts violently with water, hydrolyzing to monomethyl succinate (B1194679) and hydrochloric acid.[1] It is incompatible with strong bases, alcohols, and oxidizing agents. Due to its reactivity, it must be stored under an inert atmosphere in a dry, cool, and well-ventilated area.

Experimental Protocols

Synthesis of Methyl Succinyl Chloride

A common laboratory-scale synthesis involves the reaction of monomethyl succinate with a chlorinating agent like oxalyl chloride or thionyl chloride.

Protocol: Synthesis from Monomethyl Succinate and Oxalyl Chloride [5]

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve monomethyl succinate (2.0 g) in anhydrous dichloromethane (15 mL).

-

To this solution, add 1-2 drops of N,N-dimethylformamide (DMF) to serve as a catalyst.

-

Slowly add oxalyl chloride (3.9 g) dropwise to the stirred solution at room temperature. Gas evolution (CO, CO₂) will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Once the reaction is complete, concentrate the reaction liquid under reduced pressure to remove the solvent and any excess oxalyl chloride.

-

The resulting residue is methyl succinyl chloride (yield: ~2.1 g, 91.3%). The product is often used in the next step without further purification.

Application in Acylation Reactions

The following is a general procedure for using methyl succinyl chloride in a Friedel-Crafts acylation reaction.

General Protocol: Friedel-Crafts Acylation of an Aromatic Compound [4][6]

-

In a dry, three-necked round-bottom flask equipped with an addition funnel, reflux condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent such as dichloromethane or benzene.

-

Cool the suspension to 0 °C in an ice/water bath.

-

Add methyl succinyl chloride (1.0 equivalent) dropwise to the cooled suspension via the addition funnel.

-

After the addition is complete, add the aromatic substrate (e.g., benzene, toluene) (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

-

Once all reagents are added, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aryl ketone product.

-

Purify the product as necessary, typically by column chromatography or recrystallization.

Applications in Synthesis

Methyl succinyl chloride is primarily used as an organic synthesis intermediate.[2] Its ability to introduce a four-carbon chain with two distinct carbonyl functionalities makes it a valuable precursor in the synthesis of:

-

Pharmaceutical Intermediates: It is a key starting material for various Active Pharmaceutical Ingredients (APIs).[2]

-

Heterocyclic Compounds: It can be used in cyclization reactions to form various heterocyclic systems.

-

Specialty Polymers and Materials: The bifunctional nature of the molecule allows it to be incorporated into polymer backbones or used as a cross-linking agent.

Safety and Handling

Methyl succinyl chloride is a corrosive and hazardous substance that requires strict safety protocols.

-

Hazards: Causes severe skin burns and eye damage. Contact with water liberates toxic hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat. All handling should be performed inside a chemical fume hood.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from moisture, heat, sparks, and open flames. Store in a tightly closed container under an inert atmosphere.[6]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. For skin contact, wash off immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and call a physician immediately.

References

An In-depth Technical Guide to Methyl 3-(carbomethoxy)propionyl chloride

For professionals in research, chemical synthesis, and drug development, a thorough understanding of key reagents is paramount. This document provides a comprehensive overview of Methyl 3-(carbomethoxy)propionyl chloride, also known by synonyms such as Methyl 4-chloro-4-oxobutanoate and Methyl succinyl chloride.[1][2][3] This versatile bifunctional molecule serves as a crucial building block in the synthesis of more complex chemical entities.

Chemical Identity and Properties

Methyl 3-(carbomethoxy)propionyl chloride is a derivative of succinic acid, featuring both a methyl ester and an acyl chloride functional group. This dual reactivity makes it a valuable intermediate in organic synthesis.

| Property | Value |

| CAS Number | 1490-25-1 |

| Molecular Formula | C₅H₇ClO₃ |

| Molecular Weight | 150.56 g/mol [4][5][6] |

| Density | 1.223 g/mL at 25 °C[3] |

| Boiling Point | 92-93 °C at 18 mmHg[7] |

| Refractive Index | n20/D 1.44[3] |

| Purity | Typically available at 96% or 97% purity[3][4] |

| Canonical SMILES | COC(=O)CCC(=O)Cl[5] |

| InChI Key | SRXOJMOGPYFZKC-UHFFFAOYSA-N[5] |

Structural Formula

The structural formula of Methyl 3-(carbomethoxy)propionyl chloride is presented below. The molecule consists of a four-carbon chain, with a methyl ester group at one end and an acyl chloride group at the other.

Caption: Structural formula of Methyl 3-(carbomethoxy)propionyl chloride.

Experimental Protocols

Detailed methodologies for the synthesis and application of Methyl 3-(carbomethoxy)propionyl chloride are critical for reproducible results in a research setting.

Synthesis of Methyl 3-(carbomethoxy)propionyl chloride

A common and effective method for the preparation of Methyl 3-(carbomethoxy)propionyl chloride involves the reaction of methyl hydrogen succinate (B1194679) with thionyl chloride.[7]

Materials:

-

Methyl hydrogen succinate (264 g, 2 moles)

-

Thionyl chloride (290 ml, 4 moles)

Procedure:

-

In a 1-liter flask equipped with a reflux condenser, combine 264 g of methyl hydrogen succinate and 290 ml of thionyl chloride.[7]

-

Warm the resulting solution in a water bath maintained at 30-40 °C for 3 hours. Hydrogen chloride gas is evolved during this step, so the procedure should be performed in a well-ventilated fume hood.[7]

-

After the initial reaction, replace the reflux condenser with a modified Claisen still head.

-

Remove the excess thionyl chloride via distillation under reduced pressure on a steam bath.[7]

-

Distill the remaining residue to yield the final product, β-carbomethoxypropionyl chloride. The expected yield is between 270-278 g (90-93%).[7]

The synthesis workflow can be visualized as a two-step process starting from succinic anhydride.

Caption: Synthesis workflow for Methyl 3-(carbomethoxy)propionyl chloride.

Application in the Synthesis of Methyl N-(3-carbomethoxypropionyl)-4-chloroanthranilate

This protocol demonstrates the utility of Methyl 3-(carbomethoxy)propionyl chloride as an acylating agent in the synthesis of a more complex molecule.[8]

Materials:

-

Methyl 4-chloro-anthranilate (444 g)

-

Benzene (B151609) (1.3 L and 200 ml)

-

Pyridine (B92270) (199 ml)

-

3-carbomethoxy-propionyl chloride (406 g)

-

Chloroform (B151607) (3 L)

-

N Hydrochloric acid (1 L)

-

10% aqueous Sodium Bicarbonate (1 L)

Procedure:

-

Dissolve 444 g of methyl 4-chloro-anthranilate in 1.3 L of benzene and 199 ml of pyridine in a suitable reaction vessel.

-

Prepare a solution of 406 g of 3-carbomethoxy-propionyl chloride in 200 ml of benzene.

-

Add the 3-carbomethoxy-propionyl chloride solution dropwise to the methyl 4-chloro-anthranilate solution while stirring and cooling with an ice bath.[8]

-

Stir the mixture for 19 hours at room temperature.

-

Filter the mixture and evaporate the filtrate to obtain the crude product.

-

Take up the combined residues in 3 L of chloroform.

-

Wash the chloroform solution sequentially with water, 1 L of N hydrochloric acid, 1 L of 10% aqueous sodium bicarbonate, and again with water.[8]

-

Dry the organic layer, filter, and evaporate the solvent.

-

Recrystallize the resulting residue from acetonitrile to yield the purified methyl N-(3-carbomethoxypropionyl)-4-chloroanthranilate.[8]

This technical guide provides essential information for the safe and effective handling and application of Methyl 3-(carbomethoxy)propionyl chloride in a laboratory setting. Adherence to standard laboratory safety procedures is crucial when working with this and any other chemical reagent.

References

- 1. prepchem.com [prepchem.com]

- 2. Methyl 3-(chloroformyl)propionate | CAS 1490-25-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Methyl 4-chloro-4-oxobutyrate 97 1490-25-1 [sigmaaldrich.com]

- 4. 3-(CARBOMETHOXY)PROPIONYL CHLORIDE | 1490-25-1 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 3-carbomethoxy-propionyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. store.p212121.com [store.p212121.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

Synthesis of Methyl 4-Chloro-4-Oxobutanoate from Monomethyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 4-chloro-4-oxobutanoate, a valuable bifunctional molecule and key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The guide provides a comparative analysis of two common synthetic routes from monomethyl succinate (B1194679), utilizing either thionyl chloride or oxalyl chloride as the chlorinating agent. Detailed experimental protocols, quantitative data, and a visualization of the reaction workflow are presented to assist researchers in selecting and executing the optimal synthetic strategy.

Introduction

This compound, also known as methyl succinyl chloride or 3-(carbomethoxy)propionyl chloride, is a reactive acyl chloride. Its structure incorporates both an ester and an acyl chloride functional group, making it a versatile building block for introducing a four-carbon chain with differential reactivity at each end. This guide focuses on its preparation from monomethyl succinate, a readily available starting material. The conversion of the carboxylic acid moiety of monomethyl succinate to an acyl chloride is typically achieved using standard chlorinating agents. This document provides a detailed comparison of the two most common reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Comparative Data

The choice of chlorinating agent can significantly impact reaction conditions, yield, and purification strategy. Below is a summary of the quantitative data for the synthesis of this compound from monomethyl succinate using both thionyl chloride and oxalyl chloride.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Typical Yield | 90-93%[1] | 91.3%[2] |

| Purity | High, requires distillation | High, purification can be simpler |

| Reaction Temperature | 30-40°C[1] | Room Temperature |

| Reaction Time | 3 hours[1] | 2 hours[2] |

| Catalyst | None required | N,N-Dimethylformamide (DMF) |

| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous) | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (all gaseous) |

| Work-up | Distillation to remove excess SOCl₂ and purify the product.[1] | Rotary evaporation to remove solvent and excess reagent.[2] |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from monomethyl succinate using both thionyl chloride and oxalyl chloride.

Synthesis using Thionyl Chloride

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Monomethyl succinate (264 g, 2 moles)

-

Thionyl chloride (290 ml, 4 moles)

-

Round-bottom flask (1 L) with ground-glass joints

-

Reflux condenser

-

Modified Claisen still head

-

Heating bath

-

Vacuum source

Procedure:

-

In a 1-L round-bottom flask equipped with a reflux condenser, combine monomethyl succinate (264 g, 2 moles) and thionyl chloride (290 ml, 4 moles).

-

Warm the mixture in a water bath at 30–40°C for 3 hours. It is crucial to perform this step in a well-ventilated fume hood as hydrogen chloride gas is evolved.

-

After the reaction is complete, replace the reflux condenser with a modified Claisen still head.

-

Remove the excess thionyl chloride on a steam bath under reduced pressure.

-

Distill the remaining liquid under reduced pressure to yield pure this compound. The product is a colorless liquid.

-

The yield of the purified product is typically between 270–278 g (90–93%).[1] The boiling point is reported as 92–93°C at 18 mmHg.[1]

Synthesis using Oxalyl Chloride

This protocol provides a milder alternative to the thionyl chloride method.[2]

Materials:

-

Monomethyl succinate (2.0 g)

-

Dichloromethane (B109758) (15 ml)

-

Oxalyl chloride (3.9 g)

-

N,N-Dimethylformamide (DMF) (1-2 drops)

-

Single-neck round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a single-neck round-bottom flask, dissolve monomethyl succinate (2.0 g) in dichloromethane (15 ml).

-

With stirring, add oxalyl chloride (3.9 g) dropwise to the solution.

-

Add 1-2 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Continue to stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, concentrate the reaction liquid under reduced pressure using a rotary evaporator to obtain the crude product.

-

This method reportedly yields 2.1 g (91.3%) of this compound.[2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from monomethyl succinate.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Overview

The conversion of a carboxylic acid to an acyl chloride using oxalyl chloride and a catalytic amount of DMF proceeds through the formation of a Vilsmeier reagent.

Caption: Simplified mechanism of acyl chloride formation using oxalyl chloride and DMF.

Conclusion

Both thionyl chloride and oxalyl chloride are highly effective reagents for the synthesis of this compound from monomethyl succinate, providing excellent yields. The choice between the two will likely depend on the scale of the reaction, the sensitivity of other functional groups in the molecule, and cost considerations. The oxalyl chloride method offers the advantage of milder reaction conditions, which can be beneficial for complex or sensitive substrates. Conversely, the lower cost of thionyl chloride may make it more suitable for large-scale industrial production. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chemical intermediate.

References

preparation of Methyl 4-chloro-4-oxobutanoate using oxalyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 4-chloro-4-oxobutanoate from monomethyl succinate (B1194679) using oxalyl chloride. This key intermediate is valuable in various synthetic applications, particularly in the development of pharmaceutical compounds. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, reaction mechanisms, and essential safety information.

Overview and Reaction Scheme

The conversion of monomethyl succinate to this compound is an efficient method for the preparation of this acyl chloride. The reaction typically employs oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The use of oxalyl chloride is advantageous as the byproducts of the reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are volatile and easily removed from the reaction mixture, simplifying purification.[1]

The overall reaction is as follows:

Monomethyl Succinate + Oxalyl Chloride → this compound + CO₂ + CO + HCl

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

| Reactants | Reagent Ratios (Molar) | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Monomethyl Succinate, Oxalyl Chloride | 1 : 1.95 | Dichloromethane | DMF | 2 | 91.3 | >95.0 (GC) | [2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Monomethyl succinate (2.0 g)

-

Oxalyl chloride (3.9 g)

-

Dichloromethane (15 ml)

-

N,N-dimethylformamide (DMF) (1-2 drops)

Equipment:

-

Single-neck round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Dropping funnel

-

Apparatus for concentration under reduced pressure (e.g., rotary evaporator)

Procedure:

-

In a single-neck round-bottom flask, dissolve 2.0 g of monomethyl succinate in 15 ml of dichloromethane.[2]

-

Begin stirring the solution.

-

Add 1-2 drops of N,N-dimethylformamide to the solution.[2]

-

Slowly add 3.9 g of oxalyl chloride dropwise to the stirred solution.[2]

-

Allow the reaction to proceed for 2 hours.[2]

-

After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain the crude product.[2]

-

The resulting product is this compound (2.1 g, 91.3% yield).[2]

Purification:

The crude product can be purified by distillation under reduced pressure. The boiling point of this compound is reported as 58-65 °C at 3 mmHg.[3]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, is a colorless to almost colorless clear liquid.

Physical Properties:

-

Molecular Formula: C₅H₇ClO₃[4]

-

Molecular Weight: 150.56 g/mol [4]

-

Boiling Point: 58-65 °C at 3 mmHg[3]

-

Density: 1.223 g/mL at 25 °C[5]

-

Refractive Index: n20/D 1.44[5]

Analytical Data:

While specific spectra for the synthesized product are not provided here, typical analytical techniques for characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic peaks for the ester and acyl chloride functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would confirm the purity and molecular weight of the compound.

Safety Precautions

Oxalyl Chloride:

Oxalyl chloride is a corrosive, toxic, and moisture-sensitive substance. It reacts violently with water.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

This compound:

The product is also a corrosive hazardous material.[5] Handle with care and use appropriate PPE.

Waste Disposal:

All chemical waste should be disposed of according to institutional and local regulations.

References

An In-depth Technical Guide to Methyl 4-chloro-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-4-oxobutanoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its dual reactivity, stemming from the presence of both a methyl ester and an acyl chloride functional group, makes it an indispensable reagent in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and a thorough analysis of its spectroscopic data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Properties

This compound is systematically named This compound according to IUPAC nomenclature. It is also known by several synonyms, reflecting its structural components.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl succinyl chloride, 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride | |

| CAS Number | 1490-25-1 | [2] |

| Molecular Formula | C₅H₇ClO₃ | [2] |

| Molecular Weight | 150.56 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 58-65 °C at 3 mmHg | |

| Density | 1.223 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.44 |

Spectroscopic Data

A thorough understanding of the spectroscopic signature of this compound is critical for reaction monitoring and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show a singlet for the methyl ester protons (CH₃) around 3.7 ppm. Two triplet signals are anticipated for the methylene (B1212753) protons (CH₂CH₂), with the one adjacent to the ester group appearing further downfield than the one adjacent to the acyl chloride.

-

¹³C NMR: The carbon spectrum would likely exhibit a signal for the methyl ester carbon around 52 ppm. The two methylene carbons would appear in the 25-45 ppm range. The ester carbonyl carbon would resonate around 173 ppm, while the more electrophilic acyl chloride carbonyl carbon would be further downfield, typically above 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups in this compound.

Table 2: Predicted Infrared Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1810 | C=O | Acyl chloride, sharp, strong absorption |

| ~1740 | C=O | Methyl ester, sharp, strong absorption |

| ~1200 | C-O | Ester C-O stretch |

| ~2950 | C-H | Aliphatic C-H stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would lead to a characteristic fragmentation pattern.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Proposed Fragmentation Pathway |

| 150/152 | [C₅H₇ClO₃]⁺ | Molecular ion peak (with M+2 isotope peak for ³⁷Cl) |

| 119 | [C₄H₄ClO₂]⁺ | Loss of methoxy (B1213986) radical (•OCH₃) |

| 115 | [C₅H₇O₃]⁺ | Loss of chlorine radical (•Cl) |

| 91 | [C₄H₃O₂]⁺ | Loss of HCl and subsequent rearrangement |

| 59 | [COOCH₃]⁺ | Methylester fragment |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of monomethyl succinate (B1194679) with a chlorinating agent, such as oxalyl chloride.

Experimental Protocol: Synthesis from Monomethyl Succinate

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

In a single-necked flask, dissolve 2.0 g of monomethyl succinate in 15 mL of dichloromethane.

-

With stirring, add 3.9 g of oxalyl chloride dropwise.

-

Add 1-2 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Concentrate the reaction mixture under reduced pressure to yield this compound. A typical yield is around 91.3%.[3]

Key Reactions and Applications in Synthesis

The dual functionality of this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex molecules.

Friedel-Crafts Acylation

The acyl chloride moiety readily participates in Friedel-Crafts acylation reactions with aromatic and heteroaromatic compounds, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction forms a new carbon-carbon bond and introduces a keto-ester side chain to the aromatic ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol (General):

-

To a cooled suspension of a Lewis acid (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane), add this compound dropwise.

-

To this mixture, add the aromatic substrate, also dissolved in an inert solvent, while maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed, dried, and the solvent is removed to yield the crude product, which can be purified by chromatography or recrystallization.

Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.

Reaction with hydrazine (B178648) derivatives leads to the formation of pyridazinone rings. This cyclocondensation reaction is a fundamental method for constructing this class of heterocycles, which are known to exhibit a range of biological activities including antimicrobial and anti-inflammatory properties.[4]

Caption: General pathway for Pyridazinone synthesis.

Condensation reactions with o-phenylenediamines can yield 1,5-benzodiazepine derivatives.[5][6] This class of compounds is well-known for its wide range of therapeutic applications, including anxiolytic, anticonvulsant, and sedative effects.[5][6]

Caption: General pathway for Benzodiazepine synthesis.

Multi-step synthetic routes involving N-alkylation of pyrrole (B145914) derivatives with reagents like bromoacetate, followed by further transformations and cyclization, can lead to the formation of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold.[7][8] While not a direct reaction, intermediates derived from this compound could potentially be employed in such synthetic strategies.

Safety and Handling

This compound is a corrosive and water-reactive substance that requires careful handling.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

|

| Danger | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

It is essential to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to undergo a variety of chemical transformations, particularly Friedel-Crafts acylation and cyclocondensation reactions, makes it a key precursor for the synthesis of a diverse range of compounds, including important pharmaceutical intermediates. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

- 1. PubChemLite - Methyl 4-chloro-4-oxobutyrate (C5H7ClO3) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. byjus.com [byjus.com]

- 4. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-chloro-4-oxobutanoate: Safety Data and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of methyl 4-chloro-4-oxobutanoate (CAS No: 1490-25-1). The information is intended to support its safe and effective use in research and development environments. All procedures should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.

Physicochemical and Identification Data

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for the design of experimental setups and for understanding its behavior under various conditions.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₇ClO₃ | [1][2] |

| Molecular Weight | 150.56 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 58-65 °C @ 3 mmHg | [4] |

| Density | 1.223 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.44 | [4] |

| Flash Point | 74 °C (165.2 °F) - closed cup | |

| CAS Number | 1490-25-1 | [1][2] |

| Synonyms | Methyl succinyl chloride, 3-(Carbomethoxy)propionyl chloride, 4-Chloro-4-oxobutyric acid methyl ester | [1] |

Hazard Identification and Safety Classifications

This compound is a hazardous chemical that requires careful handling. Below is a summary of its GHS (Globally Harmonized System) classifications.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. | [3] |

| Flammable Liquids | GHS07 (Exclamation Mark) | Warning | H227: Combustible liquid. | [3] |

| Corrosive to Metals | GHS05 (Corrosion) | Warning | H290: May be corrosive to metals. | |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | May cause respiratory irritation. | [3] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following sections outline the necessary personal protective equipment (PPE), storage conditions, and a logical workflow for handling.

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound includes:

| PPE Category | Specification | Reference(s) |

| Eye and Face Protection | Chemical safety goggles and/or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | [3][5] |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene) and protective clothing to prevent skin exposure. | [3][5] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood, or if irritation is experienced. | [3][5] |

Storage and Incompatibility

Proper storage is critical to maintain chemical stability and prevent hazardous incidents.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][6] Keep containers tightly sealed and upright to prevent leakage.[6] Storing under an inert atmosphere is recommended.[3]

-

Incompatible Materials: Avoid contact with bases, alcohols, oxidizing agents, acids, and reducing agents.[3][5] This substance reacts violently with water and is sensitive to moisture.[3]

Logical Workflow for Handling

The following diagram outlines the critical steps for safely handling this compound from initial preparation to final disposal.

Caption: A logical workflow for the safe handling of this compound.

Emergency and First Aid Procedures

In the event of an emergency, immediate and appropriate action is crucial.

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [3][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][6] |

| Accidental Spill | Evacuate the area. Remove all ignition sources. Use spark-proof tools. Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable container for hazardous waste disposal. Do not allow the spill to enter drains. | [3] |

Experimental Protocol: General Procedure for Acylation

This compound is frequently used as an acylating agent in reactions such as Friedel-Crafts acylation. The following is a generalized protocol that should be adapted for specific substrates and scales after a thorough literature review and risk assessment.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.

Step-by-Step Methodology

-

Apparatus Setup: Assemble a multi-necked, flame-dried round-bottom flask with a magnetic stirrer, thermometer, nitrogen inlet, and a pressure-equalizing dropping funnel. The entire procedure must be conducted within a chemical fume hood.

-

Reagent Preparation: In the flask, suspend the Lewis acid catalyst (e.g., aluminum chloride) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve the aromatic substrate in the anhydrous solvent and add it dropwise to the cooled catalyst suspension.

-

Acylating Agent Addition: Add a solution of this compound in the anhydrous solvent to the reaction mixture via the dropping funnel. Maintain a low temperature (0-5 °C) throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion, as monitored by an appropriate technique (e.g., TLC, GC-MS).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and acid (e.g., HCl). Separate the organic layer and extract the aqueous layer with the solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization.

References

An In-depth Technical Guide to the Reactivity of the Acyl Chloride in Methyl 4-chloro-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-4-oxobutanoate, also known as methyl succinyl chloride, is a bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a highly reactive acyl chloride and a less reactive methyl ester, allowing for selective chemical transformations. This guide provides a comprehensive analysis of the reactivity of the acyl chloride moiety, supported by comparative data, detailed experimental protocols for its key reactions, and an exploration of its relevance in biological signaling pathways.

Introduction: The Chemical Duality of this compound

This compound (CAS No. 1490-25-1) is a versatile building block in organic synthesis. Its utility stems from the differential reactivity of its two functional groups: a highly electrophilic acyl chloride and a more stable methyl ester. This allows for sequential reactions, where the acyl chloride can be selectively targeted by nucleophiles under mild conditions, leaving the ester group intact for subsequent transformations.

The high reactivity of the acyl chloride is attributed to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom. This creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇ClO₃ |

| Molecular Weight | 150.56 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 58-65 °C at 3 mmHg |

| Density | 1.223 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.44 |

Reactivity of the Acyl Chloride Moiety

The reactivity of the acyl chloride in this compound is characteristic of acyl chlorides in general, which are among the most reactive carboxylic acid derivatives. The general order of reactivity for common acylating agents is:

Acyl Chloride > Acid Anhydride > Ester > Amide

This high reactivity makes this compound an excellent reagent for introducing the 3-carbomethoxypropanoyl moiety into a wide range of molecules.

Factors Influencing Reactivity

Several factors govern the reactivity of the acyl chloride group:

-

Electronic Effects: The primary driver of the high reactivity is the electronic nature of the acyl chloride functional group. The electronegative oxygen and chlorine atoms create a highly electrophilic carbonyl carbon.

-

Leaving Group Ability: The chloride ion is a weak base and therefore an excellent leaving group, which facilitates the second step of the nucleophilic acyl substitution mechanism.

-

Steric Hindrance: While the linear nature of the succinyl chain does not impose significant steric hindrance, bulky nucleophiles may experience slower reaction rates.

Comparative Reactivity Data

Table 2: Relative Reactivity of Various Acyl Chlorides

| Acyl Chloride | Structure | Relative Rate Constant (k_rel) vs. Acetyl Chloride |

| Acetyl Chloride | CH₃COCl | 1 |

| Propionyl Chloride | CH₃CH₂COCl | ~0.8 |

| Butyryl Chloride | CH₃(CH₂)₂COCl | ~0.7 |

| Benzoyl Chloride | C₆H₅COCl | ~0.05 |

Note: Data is generalized from various sources for illustrative purposes. Actual relative rates can vary with the nucleophile and reaction conditions.

Given its aliphatic nature, the reactivity of the acyl chloride in this compound is expected to be comparable to that of other linear aliphatic acyl chlorides and significantly higher than that of aromatic acyl chlorides like benzoyl chloride.

Key Reactions and Experimental Protocols

The acyl chloride functionality of this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of monomethyl succinate (B1194679) with oxalyl chloride.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a single-necked round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve monomethyl succinate (2.0 g) in dichloromethane (B109758) (15 mL).

-

Addition of Reagents: While stirring, add oxalyl chloride (3.9 g) dropwise to the solution. Following this, add 1-2 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2 hours.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting residue is this compound (expected yield: ~2.1 g, 91.3%).

Amide Formation (Aminolysis)

The reaction with primary or secondary amines yields the corresponding amides. This is a fundamental transformation in the synthesis of various pharmaceuticals and fine chemicals.

Experimental Protocol: Synthesis of Methyl 4-(phenylamino)-4-oxobutanoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (B41778) (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to afford the desired N-phenyl-4-methoxy-4-oxobutanamide.

Ester Formation (Alcoholysis)

Reaction with alcohols or phenols in the presence of a base (like pyridine) leads to the formation of esters.

Experimental Protocol: Synthesis of 1-Methyl 4-phenyl 4-oxobutanoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (B47542) (1.0 eq) and pyridine (B92270) (1.2 eq) in anhydrous toluene.

-

Addition of Acyl Chloride: Slowly add this compound (1.1 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux for 3-5 hours, monitoring the progress by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude ester by vacuum distillation or column chromatography.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-carbomethoxypropanoyl group onto an aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation of Benzene (B151609)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous benzene (which also serves as the solvent). Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add this compound (1.0 eq) dropwise from the dropping funnel to the stirred suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 50-60 °C for 2-3 hours.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with benzene or another suitable solvent.

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, methyl 4-oxo-4-phenylbutanoate, can be purified by vacuum distillation or column chromatography.

Relevance in Biological Signaling: Protein Succinylation

While this compound is a synthetic molecule, its core structure is related to succinate, a key intermediate in the citric acid (TCA) cycle. In a biological context, the activated form of succinate, succinyl-CoA, is the donor for a crucial post-translational modification known as protein succinylation. This process, where a succinyl group is added to lysine (B10760008) residues on proteins, is a vital signaling mechanism that regulates a wide array of cellular processes, including metabolism and gene expression. Dysregulation of protein succinylation has been implicated in various diseases, including cancer and cardiovascular diseases.

The study of protein succinylation is a burgeoning field in drug development, with enzymes that regulate this process, such as sirtuins (e.g., SIRT5, a desuccinylase), being explored as potential therapeutic targets.

Below is a diagram illustrating the central role of succinyl-CoA in the protein succinylation signaling pathway.

Caption: Protein Succinylation Signaling Pathway.

Conclusion

This compound is a powerful and versatile synthetic intermediate due to the high and selective reactivity of its acyl chloride functional group. This guide has provided an in-depth overview of its chemical properties, reactivity, and synthetic applications. The detailed experimental protocols for its key reactions—amide formation, esterification, and Friedel-Crafts acylation—serve as a practical resource for researchers. Furthermore, the connection to the biologically significant process of protein succinylation highlights the relevance of the succinyl moiety in the context of drug discovery and development. A thorough understanding of the principles outlined in this guide will enable scientists to effectively utilize this reagent in the synthesis of complex molecules with potential therapeutic applications.

An In-depth Technical Guide to the Solubility and Handling of Methyl Succinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Methyl succinyl chloride (CAS No. 1490-25-1) is a reactive chemical intermediate widely utilized in organic synthesis for the introduction of a succinyl moiety.[1][2][3] A comprehensive understanding of its properties, particularly its solubility and reactivity in organic solvents, is paramount for its safe and effective use in research and drug development. This guide provides a detailed overview of the available information on the solubility and safe handling of methyl succinyl chloride, with a focus on its compatibility with common organic solvents.

Solubility of Methyl Succinyl Chloride: A Data-Deficient Landscape

Reactivity and Incompatibility with Organic Solvents

Given the absence of direct solubility data, understanding the reactivity of methyl succinyl chloride with different classes of organic compounds is crucial for selecting appropriate and safe solvent systems. The primary safety concern is its violent reaction with water, which liberates toxic gas.[4][5] This high water reactivity necessitates handling under anhydrous conditions.

Methyl succinyl chloride is incompatible with a range of common organic solvents and reagents, as summarized in the table below. This incompatibility is a critical consideration for any experimental design.

Table 1: Incompatible Materials with Methyl Succinyl Chloride

| Incompatible Material Class | Specific Examples | Hazard |

| Alcohols | Methanol, Ethanol, Isopropanol | Exothermic reaction, formation of esters and HCl gas |

| Bases | Amines (e.g., triethylamine), Hydroxides | Violent reaction, polymerization |

| Oxidizing Agents | Peroxides, Nitrates | Fire and explosion hazard |

| Water/Moisture | - | Violent reaction, liberates toxic gas (HCl)[4][5] |

The reactivity with alcohols is particularly noteworthy for researchers, as these are common laboratory solvents. The reaction of methyl succinyl chloride with an alcohol will result in the formation of the corresponding ester and hydrogen chloride gas, meaning the original compound is consumed in the process. Therefore, protic solvents are generally unsuitable for dissolving methyl succinyl chloride if the integrity of the acyl chloride is to be maintained.

Aprotic solvents that are free of reactive functional groups are more likely to be compatible for creating solutions of methyl succinyl chloride. While specific solubility data is unavailable, solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran, though peroxide formation must be monitored), and some non-polar hydrocarbons may be suitable, provided they are rigorously dried before use. It is imperative for researchers to perform small-scale compatibility tests under controlled conditions before proceeding with larger-scale reactions.

Experimental Protocol: General Workflow for Handling Methyl Succinyl Chloride

The following workflow outlines the essential precautions and steps for safely handling methyl succinyl chloride in a laboratory setting, based on information from safety data sheets.[4][5][6]

Hazardous Reactions of Methyl Succinyl Chloride

The following diagram illustrates the key hazardous reactions of methyl succinyl chloride with incompatible substances. This visualization serves as a critical reminder of the potential dangers and the importance of avoiding these conditions.

Conclusion

While quantitative solubility data for methyl succinyl chloride in organic solvents remains elusive, a thorough understanding of its reactivity provides essential guidance for its safe handling and use. The high reactivity of the acyl chloride functional group, particularly with protic substances, dictates the need for anhydrous conditions and the avoidance of incompatible solvents such as alcohols. Researchers and drug development professionals should prioritize safety by adhering to strict handling protocols, working in a controlled environment, and performing compatibility tests when exploring new solvent systems. The information and visual aids provided in this guide are intended to support the safe and effective application of this valuable chemical reagent.

References

- 1. CAS 1490-25-1: Methyl succinyl chloride | CymitQuimica [cymitquimica.com]

- 2. lobachemie.com [lobachemie.com]

- 3. METHYL SUCCINYL CHLORIDE Extra Pure | Lab chemical manufacturer, Lab chemical supplier, Laboratory chemical suppliers, Lab chemicals exporter, Laboratory Chemicals, Lab chemical distributors, Laboratory chemicals manufacturer, Alpha Chemika India. [alphachemika.co]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to Methyl 4-chloro-4-oxobutanoate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-4-oxobutanoate, a versatile bifunctional reagent, has played a significant, albeit often behind-the-scenes, role in the advancement of organic synthesis and the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and visualizations of synthetic pathways to serve as a valuable resource for researchers in the field.

Introduction

This compound, also known by synonyms such as methyl succinyl chloride and 3-(carbomethoxy)propionyl chloride, is a reactive chemical intermediate featuring both an ester and an acid chloride functional group. This dual reactivity makes it a valuable building block for introducing a four-carbon chain with differentiated termini into a target molecule. Its applications range from the synthesis of complex heterocyclic systems to its use as a linker in the development of novel therapeutic agents and materials. This guide will delve into the historical context of its discovery, detail its principal synthetic routes, and provide practical experimental information for its preparation and use.

Discovery and History

The first reported synthesis of this compound appears in a 1953 publication by Cason in the Journal of the American Chemical Society. However, a more widely recognized and detailed procedure was published in Organic Syntheses in 1955. This latter publication provided a robust and accessible method for its preparation, solidifying its availability as a research chemical.

Initially, its utility was explored in the context of fundamental organic reactions, such as Friedel-Crafts acylations and the succinylation of amines and other nucleophiles. Its ability to readily react at the acid chloride moiety while preserving the less reactive methyl ester allowed for selective transformations and the construction of more complex molecular architectures.

While specific, early examples of its use in commercial drug and agrochemical development are not extensively documented in readily available literature, its role as a versatile intermediate is evident in academic and patent literature. It has been employed in the synthesis of a wide array of compounds, including but not limited to, precursors for antihypertensive agents and enzyme inhibitors[1]. In the agrochemical sector, it has been utilized in the development of herbicides and plant growth regulators[1].

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1490-25-1 | [2] |

| Molecular Formula | C₅H₇ClO₃ | [2] |

| Molecular Weight | 150.56 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 58-65 °C at 3 mmHg | [1][2] |

| Density | 1.223 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.44 | [1][2] |

| Flash Point | 74 °C (165.2 °F) - closed cup | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane), limited solubility in water. | [1] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 3.72 (s, 3H, OCH₃), 3.25 (t, 2H, CH₂COCl), 2.80 (t, 2H, CH₂CO₂CH₃) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 172.8 (CO₂CH₃), 172.5 (COCl), 52.1 (OCH₃), 44.1 (CH₂COCl), 28.5 (CH₂CO₂CH₃) | [3][4] |

| Infrared (IR) | ν (cm⁻¹): ~1800 (C=O, acid chloride), ~1740 (C=O, ester) | [3] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 150 | [3] |

Synthesis of this compound

Two primary synthetic routes to this compound are well-established. The first involves the reaction of mono-methyl succinate (B1194679) with a chlorinating agent, and the second is the direct esterification of 4-chloro-4-oxobutanoic acid.

Synthesis from Mono-methyl Succinate

This is a widely used and efficient method. Mono-methyl succinate, which can be prepared from succinic anhydride (B1165640) and methanol (B129727), is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Caption: Synthesis of Mono-methyl succinate.

A detailed protocol for the synthesis of the precursor, mono-methyl succinate (also known as methyl hydrogen succinate), is provided in Organic Syntheses.

Experimental Protocol: Synthesis of Mono-methyl succinate [3]

-

Reaction Setup: In a 1-liter round-bottomed flask, a mixture of 400 g (4 moles) of succinic anhydride and 194 ml (4.8 moles) of methanol is prepared.

-

Reaction: The mixture is refluxed on a steam bath. After approximately 35 minutes, the flask is frequently swirled until the mixture becomes homogeneous (requiring 15–30 minutes). The flask is then half-immersed in the steam bath for an additional 25–30 minutes.

-

Work-up: The excess methanol is removed by distillation under reduced pressure using a steam bath. The residual liquid is poured into an 18- to 25-cm evaporating dish, which is cooled in a shallow pan of cold water.

-

Crystallization and Drying: As the half-ester crystallizes, it is stirred and scraped from the dish to prevent the formation of a solid cake. The product is dried to a constant weight in a vacuum desiccator for 5–8 days.

-

Yield: The yield of mono-methyl succinate is 502–507 g (95–96%), with a melting point of 57–58 °C.

The following is a detailed protocol from Organic Syntheses for the conversion of mono-methyl succinate to this compound (referred to as β-carbomethoxypropionyl chloride in the original text).

Experimental Protocol: Synthesis of this compound from Mono-methyl succinate [3]

-

Reaction Setup: In a 1-liter flask equipped with a reflux condenser, 264 g (2 moles) of methyl hydrogen succinate and 290 ml (4 moles) of thionyl chloride are placed.

-

Reaction: The solution is warmed in a bath at 30–40 °C for 3 hours.

-

Work-up and Distillation: The reflux condenser is replaced with a modified Claisen still head. The excess thionyl chloride is removed on a steam bath under reduced pressure. The resulting β-carbomethoxypropionyl chloride is then distilled.

-

Yield: The yield of the colorless product is 270–278 g (90–93%), with a boiling point of 92–93 °C at 18 mm Hg.

Synthesis from 4-chloro-4-oxobutanoic acid

An alternative route involves the esterification of 4-chloro-4-oxobutanoic acid (succinyl chloride monoacid) with methanol, typically in the presence of an acid catalyst.

Caption: Synthesis via Esterification.

While detailed, step-by-step protocols for this specific transformation are less common in the primary literature than the mono-methyl succinate route, the general procedure for Fischer esterification is applicable.

General Experimental Protocol: Esterification of 4-chloro-4-oxobutanoic acid

-

Reaction Setup: 4-chloro-4-oxobutanoic acid is dissolved in an excess of methanol.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be purified by vacuum distillation to yield pure this compound.

Key Reactions and Applications

The utility of this compound stems from the differential reactivity of its two functional groups. The acid chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution, while the methyl ester is significantly more stable and requires more forcing conditions to react.

Friedel-Crafts Acylation

One of the most common applications is in Friedel-Crafts acylation reactions to introduce a 3-(methoxycarbonyl)propanoyl group onto an aromatic ring.

Caption: Friedel-Crafts Acylation Reaction.

Succinylation of Amines and Alcohols

This compound is an excellent reagent for the succinylation of amines and alcohols, leading to the formation of amides and esters, respectively. This reaction is often used to introduce a linker or to modify the properties of a molecule.

Caption: Succinylation Reactions.

Conclusion

This compound has a well-established history as a valuable and versatile reagent in organic synthesis. Its straightforward preparation, coupled with the differential reactivity of its functional groups, has made it an important tool for chemists in both academic and industrial settings. The detailed synthetic protocols and compiled data in this guide are intended to facilitate its continued use and to inspire new applications in the ongoing quest for novel molecules with valuable properties.

References

Spectroscopic Profile of Methyl 4-chloro-4-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 4-chloro-4-oxobutanoate (CAS No. 1490-25-1), a bifunctional building block frequently utilized in organic synthesis. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by several key fragments. The data presented here is sourced from experimental Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 55 | 100.0 | [C₃H₃O]⁺ |